molecular formula C9H19N3O B1377018 N,N,3,3-tetramethylpiperazine-1-carboxamide CAS No. 1267462-10-1

N,N,3,3-tetramethylpiperazine-1-carboxamide

Cat. No. B1377018
CAS RN: 1267462-10-1
M. Wt: 185.27 g/mol
InChI Key: LQHSBIYDPVGSQU-UHFFFAOYSA-N
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Description

“N,N,3,3-tetramethylpiperazine-1-carboxamide” is a chemical compound with the molecular formula C9H19N3O . Its CAS number is 1267462-10-1 . The molecular weight of this compound is 185.27 .


Molecular Structure Analysis

The InChI code for “N,N,3,3-tetramethylpiperazine-1-carboxamide” is 1S/C9H19N3O/c1-9(2)7-12(6-5-10-9)8(13)11(3)4/h10H,5-7H2,1-4H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Crystal Structure Analysis and Antitumor Applications

The crystal structure analysis of temozolomide, a related imidazotetrazinone, provides insights into its antitumor activity. The study reveals structural features relevant to the action of temozolomide as a major-groove-directed prodrug, highlighting the significance of crystallography in understanding the mechanisms of antitumor agents (Lowe et al., 1992).

Synthetic Routes and HIV Treatment

Synthesis and evaluation of novel carboxamide derivatives for potential treatment of HIV illustrate the role of synthetic chemistry in developing new therapeutics. Microwave-assisted synthesis was employed to obtain these compounds, demonstrating an efficient route for creating molecules with potential biological activities (Weng et al., 2011).

Formation in Aqueous/Organic Systems

The formation of carboxamides using N,N,N′,N′-tetramethyl (succinimido) uronium tetrafluoroborate in mixed aqueous/organic solvent systems presents an alternative to traditional reagents for amide bond formation. This method highlights advancements in the synthesis of carboxamides, crucial intermediates in pharmaceutical and materials science (Bannwarth & Knorr, 1991).

Imaging Agent Development

The development of new PET imaging agents for neuroinflammation underscores the importance of novel carboxamide derivatives in diagnostic research. The synthesis of a specific carboxamide was aimed at imaging the IRAK4 enzyme, indicating the role of these compounds in enhancing diagnostic accuracy for neuroinflammatory conditions (Wang et al., 2018).

Uroselective Antagonists

The identification of arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists through the derivatization with carboxamides demonstrates the potential of these compounds in developing treatments for conditions affecting the human lower urinary tract. This research illustrates the intersection of medicinal chemistry and pharmacology in discovering new therapeutic agents (Elworthy et al., 1997).

Safety and Hazards

The safety information available indicates that “N,N,3,3-tetramethylpiperazine-1-carboxamide” has the GHS pictograms GHS05 and GHS07 . The hazard statements include H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

N,N,3,3-tetramethylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-9(2)7-12(6-5-10-9)8(13)11(3)4/h10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHSBIYDPVGSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C(=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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